molecular formula C20H21N7O3S B3005348 5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172308-97-2

5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

Katalognummer: B3005348
CAS-Nummer: 1172308-97-2
Molekulargewicht: 439.49
InChI-Schlüssel: BFUGLKAXUXNAJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. This compound integrates several pharmacologically relevant moieties, including a furan ring, an isoxazole group, and a pyrazolo[3,4-d]pyrimidine core, which collectively enhance its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Furan Ring : Contributes to biological activity through electron-rich properties.
  • Isoxazole Moiety : Known for anti-inflammatory and antimicrobial properties.
  • Pyrazolo[3,4-d]pyrimidine Core : Associated with anticancer and CNS activities.
  • Pyrrolidine Ring : Enhances binding affinity to biological targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities:

Compound Type Biological Activity
Pyrazole DerivativesAnticancer, anti-inflammatory
Isoxazole DerivativesAnti-inflammatory, antimicrobial
Methylthio CompoundsAntimicrobial

The unique combination of these moieties in this compound suggests a multi-target approach to therapy, potentially increasing its efficacy compared to simpler analogs.

The precise mechanisms of action for this compound are still under investigation; however, it is believed to interact with various biological targets. Preliminary studies suggest that it may modulate key signaling pathways involved in cancer progression and inflammation. For instance:

  • Anticancer Activity : Similar compounds have been shown to inhibit specific kinases involved in tumor growth.
  • Anti-inflammatory Action : The isoxazole moiety may inhibit cyclooxygenase (COX) enzymes, reducing inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon cancer (CaCO-2) and breast cancer (MCF7). These compounds often act by inhibiting key enzymes involved in cell proliferation .
  • Anti-inflammatory Research : Research on isoxazole derivatives has demonstrated their capacity to reduce inflammation in animal models by inhibiting COX enzymes. For example, a recent study found that a related compound exhibited an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory activity .
  • Antimicrobial Activity : The methylthio group present in the compound has been associated with enhanced antimicrobial properties. Compounds containing this group have shown effectiveness against various bacterial strains and fungi .

Q & A

Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide?

Basic
The synthesis of this compound requires a multi-step approach, leveraging methodologies from pyrazolo[3,4-d]pyrimidine and isoxazole chemistry. Key steps include:

  • Pyrazolo[3,4-d]pyrimidine core synthesis : Fluorinated analogs of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized via condensation reactions between aminopyrazoles and fluorinated benzoyl chlorides, followed by cyclization .
  • Isoxazole moiety introduction : Isoxazole rings can be constructed using 1,3-dipolar cycloaddition between nitrile oxides and alkynes, as demonstrated in analogous carboxamide syntheses .
  • Coupling strategies : Amide bond formation between the isoxazole-3-carboxylic acid and the pyrazolo[3,4-d]pyrimidine-ethylamine intermediate can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How can researchers confirm the structural integrity of the compound?

Basic
Structural validation should integrate:

  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis has been applied to related pyrazole-carbothioamide derivatives to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm substituent placement, particularly for the pyrrolidine, methylthio, and furyl groups .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy, as used in characterizing pyrazolo[3,4-d]pyrimidine analogs .

Q. What analytical techniques are suitable for assessing purity?

Basic

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment (>98% as per pharmaceutical-grade protocols) .
  • TLC : Pre-screening with silica-gel TLC (ethyl acetate/hexane eluent) can monitor reaction progress .
  • Elemental analysis : Combustion analysis (C, H, N, S) ensures stoichiometric consistency .

Q. What are the known stability profiles of similar compounds under varying conditions?

Basic
While direct data for this compound is limited, analogs suggest:

  • Thermal stability : Pyrazolo[3,4-d]pyrimidines are generally stable up to 150°C but may degrade under prolonged heating .
  • Photostability : Isoxazole-containing compounds should be stored in amber vials to prevent UV-induced degradation .
  • Hydrolytic stability : Susceptibility to hydrolysis in acidic/basic conditions necessitates pH-neutral storage .

Q. What in vitro assays are appropriate for initial biological evaluation?

Basic

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates, as done for pyrazolo[3,4-d]pyrimidine derivatives targeting enzymatic active sites .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines to screen for cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .

Q. How can researchers resolve contradictions in biological activity data across studies?

Advanced
Discrepancies may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter activity. Standardize protocols per guidelines like AOAC SMPR .
  • Compound purity : Re-evaluate batches via HPLC and HRMS to rule out impurities .
  • Cell line heterogeneity : Validate models using CRISPR-edited isogenic lines to isolate target-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties?

Advanced

  • Bioavailability enhancement : Introduce polar groups (e.g., hydroxyls) or employ prodrug approaches, as seen in fluorinated pyrazolo[3,4-d]pyrimidines .
  • Metabolic stability : Replace labile methylthio groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Flow chemistry : Use continuous-flow systems to optimize reaction conditions (temperature, residence time) for scalable synthesis of high-purity batches .

Q. How to design a structure-activity relationship (SAR) study focusing on the isoxazole and pyrazolopyrimidine moieties?

Advanced

  • Systematic substitution : Synthesize analogs with variations in the furan-2-yl group (e.g., thiophene, phenyl) and pyrrolidine substituents .
  • Fragment-based screening : Test isolated isoxazole and pyrazolopyrimidine fragments to identify critical pharmacophores .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and guide rational modifications .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Advanced

  • Low yields in cyclization steps : Optimize catalysts (e.g., switch from PPA to polyphosphoric acid trimethylsilyl ester) .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Exothermic reactions : Implement flow chemistry to control temperature and prevent runaway reactions during scale-up .

Q. How to validate target engagement in complex biological systems?

Advanced

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in vivo .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics in native tissue lysates .
  • In vivo PET imaging : Radiolabel the compound (e.g., 18F^{18}F) to track biodistribution and target occupancy .

Eigenschaften

IUPAC Name

5-(furan-2-yl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c1-31-20-23-17(26-7-2-3-8-26)13-12-22-27(18(13)24-20)9-6-21-19(28)14-11-16(30-25-14)15-5-4-10-29-15/h4-5,10-12H,2-3,6-9H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUGLKAXUXNAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.